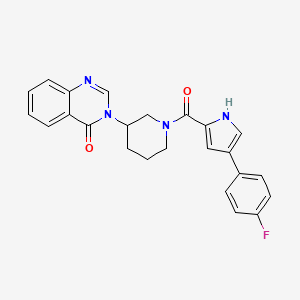

3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O2/c25-18-9-7-16(8-10-18)17-12-22(26-13-17)24(31)28-11-3-4-19(14-28)29-15-27-21-6-2-1-5-20(21)23(29)30/h1-2,5-10,12-13,15,19,26H,3-4,11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMWIMYLOIKOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)N4C=NC5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The quinazolinone core is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key analogs:

Key Observations:

- Fluorophenyl Group : The 4-fluorophenyl substituent is recurrent in antimicrobial agents (e.g., compound 9h, 7e) due to its electron-withdrawing effects, which stabilize the molecule and enhance target binding .

- Synthetic Methods : Microwave-assisted synthesis (e.g., ) offers higher efficiency (80–88% yields) compared to traditional reflux methods .

Antimicrobial Activity:

- Compound 9a (3-(4-fluorophenyl)-quinazolinone derivative) exhibits inhibition zones of 1.1–1.4 cm against Proteus vulgaris and Bacillus subtilis .

- S1d (morpholinopropylamino-substituted quinazolinone) showed moderate activity in influenza polymerase inhibition assays .

- Pyrazolyl-quinazolinones () demonstrated superior antifungal activity compared to antibacterial effects, suggesting substituent-dependent selectivity .

Receptor Targeting:

- PET Tracers () with piperidinyl-methyl groups (e.g., compound 1) were developed for imaging growth hormone secretagogue receptors (GHS-R1a), highlighting the versatility of quinazolinones in diagnostics .

Physicochemical and Spectroscopic Data

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.